molecular formula C14H19N3O9 B1312963 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide CAS No. 65864-60-0

2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide

Cat. No.: B1312963
CAS No.: 65864-60-0
M. Wt: 373.32 g/mol
InChI Key: NHNYHKRWHCWHAJ-PEBLQZBPSA-N
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Description

2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is a significant compound used in biomedicine for its role in the development of glycoconjugates . It serves as a reliable precursor for synthesizing azide-labeled carbohydrates, which are extensively utilized in bioorthogonal chemistry and glycobiology research .


Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-acetyl-α-d-mannopyranosyl azide has been described in the literature . It was obtained in high yields from the corresponding pentaacetate and azidotrimethylsilane (TMSN3) by a Lewis acid-catalyzed reaction . The synthesis was carried out using a SnCl4-catalyzed reaction in CH2Cl2 .


Molecular Structure Analysis

The molecular formula of this compound is C14H19N3O9 . The InChI Key is NHNYHKRWHCWHAJ-PEBLQZBPSA-N . The compound belongs to the category of Carbohydrates, Nucleosides & Nucleotides .


Chemical Reactions Analysis

The azido function in this compound usually serves as a latent amino group and therefore azido glycosides represent key intermediates in the synthesis of corresponding glycosyl amino acids . Another useful application of azido glycosides has been highlighted by the use of the CuI-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction to efficiently afford various N-glycosyl-triazole .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 373.32 . The compound is a monosaccharide and belongs to the category of Carbohydrates, Nucleosides & Nucleotides .

Scientific Research Applications

Synthesis and Chemical Properties

2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide has been explored in various synthetic applications. One study focused on its role in synthesizing 2-azido-2-deoxy-?-mannose and 2-azido-2-deoxy-?-mannuronsäure, highlighting its utility in constructing bacterial polysaccharide sequences (Paulsen, 1985). Another research demonstrated its use in creating monodeoxyfluorinated methyl and 4-nitrophenyl α-d-mannobiosides, showcasing its versatility in carbohydrate chemistry (Khan, Jain, Abbas, & Matta, 1990).

Biomedical Applications

In the field of biomedicine, this compound has been used in the synthesis of glycopeptides and as a reference in structural elucidation of glycoproteins (Shaban & Jeanloz, 1972). Additionally, its derivatives have shown potential in inhibiting the growth of HeLa cells and hepatoma Bel-7402 cells, indicating its potential in cancer research (Zhang, Chen, Min, & Zhang, 2003).

Material Science and Nanotechnology

In material science, the compound has been used to functionalize single-walled carbon nanotubes, enabling their dispersion in water and expanding their potential applications (Leinonen, Pettersson, & Lajunen, 2011). This illustrates the compound's utility in nanotechnology and material sciences.

Mechanism of Action

Target of Action

The primary target of 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is the glycoconjugates in the biomedical field . Glycoconjugates are molecules that result from the covalent link of a carbohydrate to a protein, lipid, or other organic molecule and play crucial roles in biological processes.

Mode of Action

This compound interacts with its targets through a process known as bioorthogonal chemistry . This compound contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . It can also react with molecules containing DBCO or BCN groups through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction .

Biochemical Pathways

The compound is involved in the development of glycoconjugates . These are essential components of cells and play a significant role in cell-cell interactions, immune response, and many other biological processes. The exact biochemical pathways affected by this compound are subject to the specific biological context in which it is used.

Result of Action

The primary result of the action of this compound is the synthesis of azide-labeled carbohydrates . These are extensively utilized in bioorthogonal chemistry and glycobiology research .

Future Directions

2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is a vital compound used in biomedicine for its role in the development of glycoconjugates . Its use as a reliable precursor for synthesizing azide-labeled carbohydrates, which are extensively utilized in bioorthogonal chemistry and glycobiology research, suggests that it will continue to be an important compound in these fields .

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide involves its participation in click chemistry reactions. The azide group reacts with terminal alkynes in the presence of copper(I) catalysts to form triazole linkages. This reaction is highly specific and efficient, making it a valuable tool in biochemical research. The compound can also interact with glycosyltransferases, facilitating the transfer of sugar moieties to acceptor molecules. These interactions can lead to the formation of complex carbohydrates and glycoconjugates, which are essential for various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in the context of glycoconjugate synthesis. The stability and degradation of the compound can influence its efficacy in biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and can effectively participate in biochemical reactions. At higher doses, it may exhibit toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly. It is essential to carefully control the dosage to avoid potential adverse effects while maximizing its biochemical utility .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its activity and function. The compound’s ability to form stable triazole linkages through click chemistry also allows it to be used in tracking and labeling studies, providing insights into its transport and distribution .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its activity and function, particularly in the context of glycoconjugate synthesis and click chemistry reactions. Understanding the subcellular localization of the compound is essential for elucidating its role in various biological processes .

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNYHKRWHCWHAJ-PEBLQZBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428306
Record name (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65864-60-0
Record name (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What was the main objective of the research paper and how does it relate to the structure of 2,3,4,6-Tetra-O-acetyl-beta-D-mannopyranosyl azide?

A1: The research paper focused on determining the anomeric configurations of 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide. [] This means they were investigating the three-dimensional arrangement of the molecule specifically around the anomeric carbon (C1) which is attached to the azide group. The study successfully distinguished between the α (alpha) and β (beta) anomers of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl azide using X-ray crystallography and NMR spectroscopy. This structural information is critical as anomers can exhibit different physical and chemical properties, influencing their reactivity and potential applications.

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